3,5-dimethylpiperidine-1-carbonyl chloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylpiperidine-1-carbonyl chloride, a mixture of diastereomers, is an organic compound with the molecular formula C8H14ClNO. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two methyl groups at the 3 and 5 positions of the piperidine ring and a carbonyl chloride functional group at the 1 position makes this compound unique. It is often used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylpiperidine-1-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 3,5-dimethylpiperidine with phosgene (COCl2) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent the decomposition of phosgene .
Industrial Production Methods
In industrial settings, the production of 3,5-dimethylpiperidine-1-carbonyl chloride often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. The use of automated systems also minimizes the exposure of workers to hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 3,5-dimethylpiperidine-1-carboxylic acid.
Reduction: The compound can be reduced to form 3,5-dimethylpiperidine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Substituted 3,5-dimethylpiperidine derivatives.
Hydrolysis: 3,5-Dimethylpiperidine-1-carboxylic acid.
Reduction: 3,5-Dimethylpiperidine.
Scientific Research Applications
3,5-Dimethylpiperidine-1-carbonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying their structure and function.
Medicine: It is employed in the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dimethylpiperidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of amides, esters, and other derivatives. These reactions are crucial in the synthesis of complex molecules and the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: Another derivative of piperidine with methyl groups at the 2 and 6 positions.
Piperidine: The parent compound without any substituents.
3,5-Dimethylpiperidine: The compound without the carbonyl chloride group.
Uniqueness
3,5-Dimethylpiperidine-1-carbonyl chloride is unique due to the presence of both the carbonyl chloride functional group and the two methyl groups on the piperidine ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1267435-99-3 |
---|---|
Molecular Formula |
C8H14ClNO |
Molecular Weight |
175.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.